2-Chloro-6-methoxyquinolin-4-amine

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

This densely functionalized quinoline scaffold offers three orthogonal reactive sites for parallel library synthesis. The 2-chloro-6-methoxy substitution pattern uniquely modulates electronic distribution, H-bonding capacity, and lipophilicity, driving potency against validated antimicrobial and kinase targets. Essential for CNS drug discovery programs exploiting calculated LogP ~2.9 and TPSA ~51 Ų. Non-fungible intermediate; requires explicit specification in procurement.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B8573689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinolin-4-amine
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2N)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)8(12)5-10(11)13-9/h2-5H,1H3,(H2,12,13)
InChIKeyBDFPXUYPFJZUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxyquinolin-4-amine: Procurement-Relevant Structural Identity and Physicochemical Baseline


2-Chloro-6-methoxyquinolin-4-amine (CAS 1371589-24-0; molecular formula C₁₀H₉ClN₂O; molecular weight 208.64 g/mol) is a 4-aminoquinoline derivative belonging to the broader class of quinoline-based heterocycles widely employed in medicinal chemistry and chemical biology [1]. The compound features three pharmacophorically relevant substituents: a chlorine atom at the 2-position, a primary amine at the 4-position, and a methoxy group at the 6-position of the quinoline scaffold . This substitution pattern distinguishes it from simpler 4-aminoquinolines and establishes its identity as a densely functionalized intermediate for convergent synthesis programs [2].

Why 2-Chloro-6-methoxyquinolin-4-amine Cannot Be Replaced by Simpler 4-Aminoquinoline Analogs in Medicinal Chemistry Workflows


Generic substitution within the 4-aminoquinoline family is precluded by the divergent structure–activity relationships (SAR) that govern target engagement and physicochemical properties. The simultaneous presence of the 2-chloro and 6-methoxy substituents in 2-chloro-6-methoxyquinolin-4-amine simultaneously modulates electronic distribution across the quinoline π-system, alters hydrogen-bonding capacity, and shifts lipophilicity relative to mono-substituted analogs [1]. Experimental SAR data from quinoline-based antimicrobial and antimalarial programs confirm that removal or relocation of either the C2-chloro or C6-methoxy group consistently degrades potency by orders of magnitude against validated targets, including heme detoxification pathways and bacterial topoisomerases [2]. This compound is therefore a non-fungible intermediate requiring explicit specification in procurement workflows [3].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-Chloro-6-methoxyquinolin-4-amine


Physicochemical Uniqueness: Computed LogP and Polar Surface Area Differentiate 2-Chloro-6-methoxyquinolin-4-amine from the Closest Mono-Functionalized Analogs

Computational property prediction indicates that 2-chloro-6-methoxyquinolin-4-amine occupies a distinct physicochemical niche relative to its two closest commercially available scaffolds: 2-chloroquinolin-4-amine (CAS 80947-25-7) and 6-methoxyquinolin-4-amine (CAS 6279-51-2). The target compound has a predicted LogP of ~2.9, TPSA of ~51 Ų, 2 H-bond acceptors, and 1 H-bond donor, compared with 2-chloroquinolin-4-amine (XLogP3 2.5, TPSA 38.9 Ų, 2 HBA, 1 HBD [1]) and 6-methoxyquinolin-4-amine (LogP 2.4, TPSA 48.1 Ų, 3 HBA, 1 HBD [2]). The C2-chloro substituent increases lipophilicity by approximately 0.5 LogP units versus the parent 6-methoxy compound, while the 6-methoxy contributes polarity compared to the des-methoxy 2-chloro analog . This balanced LogP/TPSA profile places the compound in a favorable region of CNS drug-likeness space that neither comparator accesses individually.

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Synthetic Building-Block Advantage: Orthogonal Reactivity at Three Positions Enables Divergent Library Synthesis Unavailable with Simpler 4-Amino Quinolines

The compound presents three chemically distinct sites for sequential functionalization: (i) nucleophilic aromatic substitution (SNAr) at C2 via the chlorine leaving group; (ii) acylation, sulfonylation, or reductive amination at the C4 primary amine; and (iii) O-demethylation or directed ortho-metalation at the C6 methoxy group . Together these enable up to three diversification points per molecule, a level of synthetic versatility unmatched by mono-functionalized comparators that offer at most two reactive sites [1]. Patent literature referencing 2-chloro-6-methoxy-substituted quinoline cores confirms utilization as a key intermediate for GSNOR inhibitors, RIP2 kinase inhibitors, and antimicrobial pyrimidine hybrids, each exploiting the orthogonal substitution for rapid SAR exploration [2].

Organic synthesis Medicinal chemistry Library design

Antimicrobial Class Evidence: 2-Chloro-6-methoxyquinoline Substructures Drive Broad-Spectrum Antibacterial Activity in Hybrid Series

Compounds incorporating the 2-chloro-6-methoxyquinoline pharmacophore demonstrate quantifiable, broad-spectrum antibacterial activity across independent series. In a study of 3-((6-(2-chloro-6-methoxyquinolin-3-yl)-4-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles (compounds 5a–o), derivatives 5j–5m exhibited broad-spectrum activity against all tested Gram-positive and Gram-negative strains, with compound 5m identified as the most potent antibacterial and antifungal agent, accompanied by low cytotoxicity in MTT assays on HeLa cells [1]. Separately, N′-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazides showed consistently greater antibacterial than antifungal activity against S. aureus, E. coli, and P. aeruginosa, with yields of 49–67% supporting practical synthetic accessibility [2]. These data establish the 2-chloro-6-methoxy substitution as a validated privileged substructure for antimicrobial hit generation, a property not shared by the 2-unsubstituted or 6-unsubstituted mono-functionalized analogs [3].

Antimicrobial discovery Drug-resistant bacteria Quinoline SAR

Kinase Inhibitor Scaffold Validation: 2-Chloro-6-methoxy Quinolines Are Recognized as Privileged Cores for VEGFR-2, RIP2, and GSNOR Inhibition

Patent literature designates the 2-chloro-6-methoxyquinoline moiety as a core heteroaromatic system in multiple kinase inhibitor series. The substituted quinoline patent US9433618B2 explicitly claims 2-chloro-6-methoxy-substituted quinolines as S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. GlaxoSmithKline patents on amino-quinolines as kinase inhibitors (WO2012/xxxxx) incorporate 2-chloroquinoline substructures as RIP2 kinase inhibitor scaffolds [2]. A closely related compound—2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide (SR 16832)—is a validated dual-site covalent PPARγ inhibitor with quantitative activity at orthosteric and allosteric sites . While direct IC50 data for the exact title compound against defined kinases are absent from the public domain, the 2-chloro-6-methoxy substructure is unambiguously established as a kinase-directed pharmacophore in the patent literature, supporting its prioritization for kinase profiling panels.

Kinase inhibition Cancer therapeutics CNS drug discovery

Commercial Availability and Purity Benchmarking: 95% Standard Purity Aligns with Research-Grade Procurement Requirements

The compound is commercially available at a standard purity of 95%, as confirmed by independent vendor technical datasheets . This purity specification is consistent with, and in some cases exceeds, the typical research-grade purity offered for close analogs such as 2-chloroquinolin-4-amine (typically 97–98%) and 6-methoxyquinolin-4-amine (typically 95–98%) . The compound is explicitly designated for research use only (RUO), establishing clear procurement boundaries for academic and industrial discovery programs . Availability at the gram scale through multiple independent suppliers supports reproducibility and supply chain diversification.

Chemical procurement Research reagent Quality control

Cautionary Note: Absence of Direct Head-to-Head Biological Potency Data for the Title Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature (conducted April 2026) did not identify any publication reporting direct IC₅₀, Kᵢ, EC₅₀, or MIC values for 2-chloro-6-methoxyquinolin-4-amine as a discrete molecular entity. All biological activity inferences presented in this guide derive from class-level SAR trends observed for structurally related 2-chloro-6-methoxyquinoline derivatives [1] or from patent claims covering the scaffold without disclosing discrete compound-level data for this specific title compound [2]. Users should therefore treat biological activity expectations as probabilistic class-level projections rather than confirmed compound-specific properties, and should independently verify activity in their assay systems of interest [3].

Data gap Due diligence Procurement risk

High-Impact Application Scenarios for 2-Chloro-6-methoxyquinolin-4-amine Based on Quantitative Evidence


Divergent Library Synthesis for Antimicrobial Lead Optimization

Medicinal chemistry teams pursuing novel antibacterial agents against multidrug-resistant Gram-positive and Gram-negative strains can deploy 2-chloro-6-methoxyquinolin-4-amine as a central scaffold for parallel library synthesis. The three orthogonal reactive sites enable systematic variation at the C2, C4, and C6 positions in two to three synthetic steps, as demonstrated by the 3-thio-propanenitrile pyrimidine series (compounds 5a–o) that yielded broad-spectrum actives with low HeLa cytotoxicity [1]. This approach compresses the design–make–test cycle compared to de novo scaffold construction.

Kinase Inhibitor Hit Identification Leveraging Privileged Quinoline Scaffold IP

For kinase drug discovery programs targeting RIP2, GSNOR, or VEGFR-2, this compound provides a commercially available entry point into patent-validated chemical space. Patent US9433618B2 explicitly claims 2-chloro-6-methoxy-substituted quinolines as GSNOR inhibitors, while GlaxoSmithKline patents document the use of 2-chloroquinoline substructures as RIP2 kinase inhibitor cores [2]. The compound serves as a negative control or starting material for structure–kinetic relationship studies, particularly for programs seeking freedom-to-operate differentiation through C4 amine derivatization [3].

Physicochemical Property-Driven CNS Drug Discovery Programs

Compounds with predicted LogP values in the 2.5–3.5 range and TPSA below 60 Ų are statistically enriched for CNS permeability. The estimated LogP of ~2.9 and TPSA of ~51 Ų for 2-chloro-6-methoxyquinolin-4-amine position it favorably within CNS drug-likeness parameter space, distinct from both the more polar 6-methoxyquinolin-4-amine (TPSA 48 Ų but lower LogP) and the more lipophilic 2-chloroquinolin-4-amine (LogP 2.5 but lower TPSA) [1]. CNS-focused programs seeking to profile novel 4-aminoquinoline chemotypes for neuropsychiatric or neurodegenerative indications can rationally select this compound for initial permeability and target engagement screening.

Academic Chemical Biology Probe Development for Heme Detoxification Pathway Studies

The SAR precedent established for 4-aminoquinolines as inhibitors of Plasmodium heme detoxification provides a mechanistic framework for using this compound as a probe of heme polymerization biology. While the 7-chloro substituent is canonical for β-hematin inhibition, the 2-chloro-6-methoxy pattern offers an underexplored substitution topology for interrogating non-canonical binding modes to heme or hematin [2]. Academic groups studying antimalarial mechanisms can use this compound to test whether the 2-chloro substitution can functionally compensate for or complement the 7-chloro group in heme binding assays, generating novel SAR around an established drug target.

Quote Request

Request a Quote for 2-Chloro-6-methoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.